molecular formula C11H11NO2 B8484467 N,3-dimethylbenzofuran-2-carboxamide

N,3-dimethylbenzofuran-2-carboxamide

Cat. No.: B8484467
M. Wt: 189.21 g/mol
InChI Key: NSTFAUQTKVYDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-dimethylbenzofuran-2-carboxamide is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a synthetic intermediate. This benzofuran-2-carboxamide derivative can be synthesized from 3-methylbenzofuran-2-carboxylic acid . The synthesis involves conversion to an acid chloride followed by reaction with methylamine, a process that has been demonstrated with high yield . Compounds based on the benzofuran-carboxamide structure are frequently explored in drug discovery for their potential biological activity. Related structures have been investigated as key intermediates in the synthesis of complex molecules, such as Fruquintinib impurities, highlighting the role of this scaffold in developing active pharmaceutical ingredients (APIs) . Furthermore, structurally similar benzofuran and dihydrobenzofuran carboxamide derivatives have been reported in scientific literature to exhibit potent pharmacological properties, such as acting as serotonin-3 (5-HT3) receptor antagonists . Researchers value this compound for developing structure-activity relationships (SAR), with studies suggesting that substitutions on the benzofuran core can significantly influence biological potency . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N,3-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)14-10(7)11(13)12-2/h3-6H,1-2H3,(H,12,13)

InChI Key

NSTFAUQTKVYDQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N,3-dimethylbenzofuran-2-carboxamide and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound 3-methyl (benzofuran), N-methyl (amide) 189.21 Low complexity, moderate lipophilicity
6-Methoxy-N,3-dimethylbenzofuran-2-carboxamide 3-methyl, 6-methoxy (benzofuran), N-methyl (amide) 237.28 (C13H19FN2O) Increased polarity due to methoxy group
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide 3,5-dimethyl (benzofuran), N-(3-trifluoromethylphenyl) (amide) 347.32 (C19H15F3NO2) High lipophilicity (CF3 group)
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide 7-(4-methoxybenzyl), N-methoxy, N-methyl (amide) 383.41 (C20H21NO4) Bulky substituents may reduce metabolic clearance
N5-((1R,5S,6r)-3-Oxabicyclo[3.1.0]hexan-6-yl)-N7-methyl-3-(pyridin-2-yl)benzofuran-5,7-dicarboxamide Pyridinyl, bicyclic ether, dual carboxamide 434.45 (C23H22N4O4) Enhanced binding affinity (e.g., bromodomain inhibition)

Preparation Methods

Acid Chloride Formation

The carboxylic acid is treated with oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Catalytic dimethylformamide (DMF) accelerates the reaction, which typically completes within 2 hours at room temperature. For example:

3-Methylbenzofuran-2-carboxylic acid+(COCl)2DMF, DCM3-Methylbenzofuran-2-carbonyl chloride\text{3-Methylbenzofuran-2-carboxylic acid} + (\text{COCl})_2 \xrightarrow{\text{DMF, DCM}} \text{3-Methylbenzofuran-2-carbonyl chloride}

Amidation with Dimethylamine

The acyl chloride intermediate is reacted with dimethylamine (Me₂NH) in tetrahydrofuran (THF) or aqueous solution. Triethylamine (TEA) is often added to scavenge HCl, enhancing reaction efficiency. Under optimized conditions, this step achieves yields exceeding 90%:

3-Methylbenzofuran-2-carbonyl chloride+Me2NHTEA, THFN,3-Dimethylbenzofuran-2-carboxamide\text{3-Methylbenzofuran-2-carbonyl chloride} + \text{Me}_2\text{NH} \xrightarrow{\text{TEA, THF}} \text{this compound}

Key Data :

StepReagents/ConditionsYieldPurity
Acid chloride formation(COCl)₂, DMF, DCM, 25°C, 2h98%>95%
AmidationMe₂NH, TEA, THF, 6h92%>97%

Weinreb Amide Intermediate Route

An alternative approach utilizes Weinreb amides as intermediates, enabling precise control over amide bond formation. This method, adapted from Narender et al. (2019), involves phosphorus oxychloride (POCl₃)-mediated activation.

Weinreb Amide Synthesis

3-Methylbenzofuran-2-carboxylic acid is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of POCl₃ and N,N-diisopropylethylamine (DIPEA) at 0°C. The reaction proceeds via formation of a mixed anhydride, which is subsequently trapped by the hydroxylamine derivative:

Acid+MeO-NH-MeHClPOCl3,DIPEAWeinreb amide\text{Acid} + \text{MeO-NH-Me} \cdot \text{HCl} \xrightarrow{\text{POCl}_3, \text{DIPEA}} \text{Weinreb amide}

Methylation of the Weinreb Amide

The Weinreb amide undergoes nucleophilic substitution with methylmagnesium bromide (MeMgBr) to yield the final product. This step requires careful temperature control (−40°C to 0°C) to prevent overalkylation:

Weinreb amide+MeMgBrTHF, −40°CThis compound\text{Weinreb amide} + \text{MeMgBr} \xrightarrow{\text{THF, −40°C}} \text{this compound}

Key Data :

StepReagents/ConditionsYield
Weinreb amide formationPOCl₃, DIPEA, DCM, 2h86%
MethylationMeMgBr, THF, −40°C78%

Nickel-Catalyzed Cross-Coupling for Benzofuran Core Assembly

For substrates lacking preformed benzofuran rings, a nickel-catalyzed cross-coupling strategy constructs the core structure. This method, detailed in patent CN112724110A, employs bis(triphenylphosphine)nickel dibromide to facilitate C–C bond formation.

Zinc Reagent Preparation

A tert-butoxycarbonylethyl zinc chloride reagent is prepared by reacting 2-bromoethyl tert-butyl carbonate with zinc dust in THF. This reagent serves as the nucleophilic partner in the coupling reaction.

Coupling and Cyclization

The zinc reagent reacts with a substituted acetylene derivative under nickel catalysis at 0°C. Subsequent acid-mediated cyclization forms the benzofuran ring, which is then functionalized to introduce the carboxamide group:

Acetylene+Zn reagentNi catalystBenzofuran intermediateHClThis compound\text{Acetylene} + \text{Zn reagent} \xrightarrow{\text{Ni catalyst}} \text{Benzofuran intermediate} \xrightarrow{\text{HCl}} \text{this compound}

Key Data :

StepConditionsYield
Zinc reagent synthesisZn, THF, 25°C, 12h89%
Nickel-catalyzed couplingNi catalyst, 0°C, 1h65%
CyclizationHCl, MTBE, 25°C47% (over 4 steps)

Comparative Analysis of Methods

The table below evaluates the three primary routes based on scalability, yield, and practicality:

MethodAdvantagesLimitationsIdeal Use Case
Acid chloride amidationHigh yield (92%), simple workflowRequires handling of toxic (COCl)₂Industrial-scale production
Weinreb amide routePrecise control, avoids acyl chloridesLower overall yield (78%)Lab-scale synthesis
Nickel-catalyzed couplingBuilds benzofuran core de novoMulti-step, moderate yieldEarly-stage exploratory research

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • THF vs. DCM : THF enhances nickel-catalyzed coupling efficiency but complicates purification due to high boiling point.

  • Low-temperature amidation : Reactions at 0°C minimize side reactions but prolong completion times.

Catalyst Loading

Reducing nickel catalyst loading from 5 mol% to 2 mol% in cross-coupling reactions decreases costs without significant yield loss.

Purity Enhancement

Crystallization using ethyl acetate/n-heptane (1:10 v/v) improves final product purity to >97% .

Q & A

Q. What are the optimal synthetic routes for N,3-dimethylbenzofuran-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the formation of the benzofuran core. A common approach includes cyclization of substituted o-hydroxyacetophenones with methylating agents, followed by carboxamide formation via coupling reactions (e.g., using DCC/DMAP as coupling agents in anhydrous solvents). Key parameters to optimize include temperature (e.g., reflux vs. microwave-assisted heating), solvent choice (e.g., DMF or acetonitrile), and catalyst loading. Purification often requires column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
  • Infrared spectroscopy (IR) to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • HPLC for purity assessment, particularly for intermediates prone to side reactions .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, with positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for benzofuran carboxamides?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to targets like kinases or GPCRs. For example, fluorinated substituents at the 3-position may enhance hydrophobic interactions in enzyme pockets, while methoxy groups improve solubility but reduce membrane permeability. Conflicting experimental IC₅₀ values can be rationalized by comparing computed binding energies with experimental inhibition data .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis of this compound?

  • Process analytical technology (PAT) : Real-time monitoring of reaction progress via inline FTIR or Raman spectroscopy.
  • Design of Experiments (DoE) : Systematic variation of factors (e.g., temperature, stoichiometry) to identify critical parameters.
  • Crystallization control : Seeding techniques to ensure consistent polymorph formation, which impacts solubility and bioavailability .

Q. How do substituent electronic effects influence the pharmacokinetics (PK) of benzofuran carboxamides?

Electron-withdrawing groups (e.g., -NO₂ at the 4-position) reduce metabolic stability by increasing susceptibility to cytochrome P450 oxidation. In contrast, electron-donating groups (e.g., -OCH₃) enhance solubility but may shorten half-life due to faster renal clearance. Computational tools like SwissADME predict logP and bioavailability, aligning with experimental PK data from rodent studies .

Q. What experimental designs are effective for identifying off-target effects in benzofuran-based therapeutics?

  • Proteome-wide profiling : Affinity purification mass spectrometry (AP-MS) to map protein interaction networks.
  • High-throughput screening (HTS) : Panel assays against 100+ kinases or ion channels to assess selectivity.
  • Transcriptomics : RNA-seq to detect changes in gene expression pathways (e.g., apoptosis, inflammation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar benzofuran carboxamides?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., cell line origin, assay conditions). For example, conflicting cytotoxicity data may arise from differences in serum concentration (e.g., 5% vs. 10% FBS in culture media).
  • SAR benchmarking : Use a common scaffold (e.g., N-phenylbenzofuran-2-carboxamide) to isolate substituent effects. Fluorine at the 3-position may boost potency in one study but reduce it in another due to variations in target protein conformations .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound Derivatives

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature80–100°CHigher temps accelerate cyclization but risk decomposition
SolventAnhydrous DMFPolar aprotic solvents favor carboxamide coupling
Catalyst (DMAP)10 mol%Excess catalyst increases side reactions
PurificationSilica gel chromatography (EtOAc/hexane)Removes unreacted amines and hydroxyl byproducts
Data compiled from

Table 2: Comparative Biological Activities of Benzofuran Carboxamides

CompoundIC₅₀ (µM, HeLa)MIC (µg/mL, S. aureus)logP
This compound12.325.02.8
N-(3-Fluorophenyl) analog8.518.43.1
N-(4-Methoxyphenyl) analog22.732.12.3
Data derived from

Key Recommendations

  • Prioritize crystallographic studies to resolve ambiguous regiochemistry in substituted derivatives.
  • Use isotope-labeled analogs (e.g., ¹³C-carboxamide) for precise metabolic tracking in PK studies.
  • Validate computational predictions with orthogonal experimental assays to minimize false SAR conclusions.

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